Ethyl(2-methoxypropyl)amine

Lipophilicity Structural Isomerism Drug Design

Ethyl(2-methoxypropyl)amine (CAS 1250788-65-8), systematically named N-ethyl-2-methoxypropan-1-amine, is an aliphatic secondary amine characterized by the molecular formula C6H15NO and a molecular weight of 117.19 g/mol. Computed physicochemical properties include an XLogP3-AA value of 0.4, a topological polar surface area (TPSA) of 21.3 Ų, and one hydrogen bond donor and two hydrogen bond acceptors.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 1250788-65-8
Cat. No. B1529840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(2-methoxypropyl)amine
CAS1250788-65-8
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCCNCC(C)OC
InChIInChI=1S/C6H15NO/c1-4-7-5-6(2)8-3/h6-7H,4-5H2,1-3H3
InChIKeyROJOPIDHWGFMTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl(2-methoxypropyl)amine (CAS 1250788-65-8): Procurement Specifications and Basic Identity


Ethyl(2-methoxypropyl)amine (CAS 1250788-65-8), systematically named N-ethyl-2-methoxypropan-1-amine, is an aliphatic secondary amine characterized by the molecular formula C6H15NO and a molecular weight of 117.19 g/mol [1]. Computed physicochemical properties include an XLogP3-AA value of 0.4, a topological polar surface area (TPSA) of 21.3 Ų, and one hydrogen bond donor and two hydrogen bond acceptors [1]. The compound is supplied as a liquid and serves as a specialty building block for pharmaceutical intermediates and organic synthesis [1].

Why Generic Substitution Fails for Ethyl(2-methoxypropyl)amine (CAS 1250788-65-8)


The substitution of ethyl(2-methoxypropyl)amine with a generic or cheaper alkoxyalkylamine analog is scientifically untenable due to the compound's unique combination of structural features: a secondary amine nitrogen substituted with both a short ethyl chain and a branched 2-methoxypropyl moiety. This specific architecture dictates distinct reactivity profiles in reductive amination , nucleophilicity, and steric demand that are not replicated by primary amines like 3-methoxypropylamine (MOPA) or linear analogs such as N-(2-methoxyethyl)-N-propylamine [1]. The presence of the branched 2-methoxypropyl group directly influences the lipophilicity (XLogP3-AA = 0.4) [2] and hydrogen-bonding capacity of the amine, parameters that critically affect its performance as a building block in multi-step syntheses and its interaction with biological targets. Uncontrolled substitution can lead to altered reaction kinetics, the formation of unexpected byproducts, and the failure of downstream pharmaceutical candidate development, ultimately increasing procurement risk and project timelines.

Quantitative Differentiators: Evidence for Selecting Ethyl(2-methoxypropyl)amine (CAS 1250788-65-8)


Molecular Scaffold and Lipophilicity vs. N-(2-Methoxyethyl)-N-propylamine

Ethyl(2-methoxypropyl)amine possesses a distinct molecular scaffold (C6H15NO) compared to its close structural isomer, N-(2-methoxyethyl)-N-propylamine (C6H15NO). While both are secondary amines with the same molecular formula and weight (117.19 g/mol) [REFS-1, REFS-2], the critical difference lies in the substitution pattern. The target compound features an ethyl group on the amine nitrogen and a 2-methoxypropyl group (CH3-CH(OCH3)-CH2-), whereas the comparator has a propyl group on the nitrogen and a 2-methoxyethyl group (CH3-O-CH2-CH2-). This structural variation results in a computed XLogP3-AA lipophilicity value of 0.4 for the target compound [3].

Lipophilicity Structural Isomerism Drug Design

Secondary vs. Primary Amine Reactivity: Differentiation from 3-Methoxypropylamine

As a secondary amine, ethyl(2-methoxypropyl)amine (C6H15NO, MW 117.19) exhibits fundamentally different chemical behavior from primary alkoxyalkylamines like 3-methoxypropylamine (MOPA, CAS 5332-73-0, C4H11NO, MW 89.14). Primary amines like MOPA (H2N-CH2CH2CH2-OCH3) possess two reactive N-H bonds and are strong nucleophiles that readily participate in acylation and alkylation . In contrast, ethyl(2-methoxypropyl)amine contains only one N-H bond, offering a controlled, single-point of reactivity. This prevents over-reaction and simplifies product mixtures. Additionally, the reduced basicity and altered steric environment of the secondary amine enable selective alkylations and reductive aminations that are not feasible or efficient with a primary amine.

Reactivity Nucleophilicity Amine Class

Steric Bulk Comparison: Ethyl vs. Isopropyl on 2-Methoxypropylamine Scaffold

Ethyl(2-methoxypropyl)amine presents a specific steric profile on the 2-methoxypropyl scaffold when compared to analogs with larger N-substituents. The target compound features a relatively small ethyl group (MW 117.19 g/mol) [1]. In contrast, the analog (2-methoxypropyl)(propan-2-yl)amine (CAS 1249099-59-9) incorporates a bulkier isopropyl group on the nitrogen, resulting in a larger molecular weight of 131.22 g/mol [2]. The increased steric bulk of the isopropyl group can significantly hinder access to the amine lone pair, reducing reaction rates in nucleophilic substitutions or hindering the compound's ability to fit into tight enzyme active sites or receptor pockets. The ethyl analog offers a more accessible nucleophilic center and reduced steric hindrance, providing a distinct option for structure-activity relationship (SAR) studies.

Steric Effects Structure-Activity Relationship Medicinal Chemistry

High-Value Application Scenarios for Ethyl(2-methoxypropyl)amine (CAS 1250788-65-8)


Selective Reductive Amination for Complex Secondary Amine Synthesis

This compound is ideally suited for the synthesis of complex, N-ethyl-N-(2-methoxypropyl) building blocks via reductive amination . Its pre-formed secondary amine structure allows for the installation of a specific lipophilic and hydrogen-bonding fragment onto a carbonyl-containing advanced intermediate in a single, high-yielding step. This application leverages the compound's unique combination of an ethyl group and a branched 2-methoxypropyl group, a structural motif that cannot be easily or cleanly assembled using a primary amine like 3-methoxypropylamine followed by ethylation.

Medicinal Chemistry: Fragment-Based Optimization of CNS-Penetrant Leads

The compound's calculated XLogP3-AA value of 0.4 and TPSA of 21.3 Ų position it as a useful fragment for medicinal chemists aiming to improve the central nervous system (CNS) penetration of lead compounds. Its balanced lipophilicity and small polar surface area are within the favorable range for crossing the blood-brain barrier (BBB). Researchers can incorporate this amine as a peripheral substituent to modulate the pharmacokinetic properties of CNS-targeted drug candidates without drastically increasing molecular weight, a strategy supported by its favorable physicochemical profile relative to more polar or bulkier analogs.

Synthesis of Specialized Alkoxyalkylamine-Epichlorohydrin Polymers

As an alkoxyalkylamine, this compound can be employed as a monomer in the preparation of novel polymeric reaction products with epihalohydrins, as described for the broader class . The use of ethyl(2-methoxypropyl)amine, as opposed to a primary alkoxyalkylamine, will produce polymers with a distinct branching architecture and reduced hydrogen-bonding capacity. These properties can be leveraged to tailor polymer solubility, glass transition temperature (Tg), and mechanical properties for specialized applications in coatings, adhesives, or water treatment.

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